molecular formula C10H13N3O B12124742 2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carbonitrile

2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carbonitrile

Cat. No.: B12124742
M. Wt: 191.23 g/mol
InChI Key: BYHDDEIWMWXHAB-UHFFFAOYSA-N
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Description

2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carbonitrile is a chemical compound with the molecular formula C10H13N3O and a molecular weight of 191.23 g/mol . This compound is known for its unique spirocyclic structure, which makes it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of 2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carbonitrile typically involves a multi-step process. One common method includes the reaction of a suitable amine with a spirocyclic ketone under controlled conditions . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carbonitrile can be compared with other spirocyclic compounds, such as spirotetramat and other azaspiro derivatives . These compounds share similar structural features but differ in their specific functional groups and biological activities.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

2-amino-4-hydroxy-1-azaspiro[4.5]deca-1,3-diene-3-carbonitrile

InChI

InChI=1S/C10H13N3O/c11-6-7-8(14)10(13-9(7)12)4-2-1-3-5-10/h14H,1-5H2,(H2,12,13)

InChI Key

BYHDDEIWMWXHAB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=C(C(=N2)N)C#N)O

Origin of Product

United States

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